molecular formula C26H44O2 B14702167 [(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid CAS No. 15399-34-5

[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid

Cat. No.: B14702167
CAS No.: 15399-34-5
M. Wt: 388.6 g/mol
InChI Key: RJXXUDMVMLKXNN-XJEILDJMSA-N
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Description

[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid is a complex organic compound with a unique structure characterized by multiple stereocenters and a chrysenyl acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the chrysenyl core, followed by the introduction of the acetic acid moiety. Key steps include:

    Formation of the Chrysenyl Core: This involves cyclization reactions to form the polycyclic structure.

    Functionalization: Introduction of functional groups such as methyl and acetic acid groups under controlled conditions.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids or ketones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid involves interaction with specific molecular targets and pathways. Its effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulation of signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid stands out due to its highly specific stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

15399-34-5

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

2-[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-hexamethyl-3,4,4b,5,6,7,8,9,10,10a,11,12-dodecahydro-1H-chrysen-2-yl]acetic acid

InChI

InChI=1S/C26H44O2/c1-18-8-7-9-19-24(18,4)11-10-20-25(19,5)14-13-23(3)17-22(2,16-21(27)28)12-15-26(20,23)6/h18-20H,7-17H2,1-6H3,(H,27,28)/t18-,19+,20-,22-,23-,24+,25-,26+/m0/s1

InChI Key

RJXXUDMVMLKXNN-XJEILDJMSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CC(=O)O)C)C)C)C

Canonical SMILES

CC1CCCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CC(=O)O)C)C)C)C

Origin of Product

United States

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